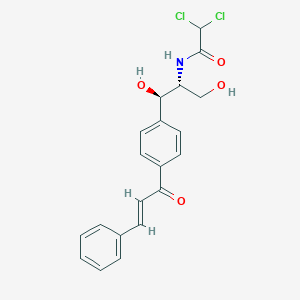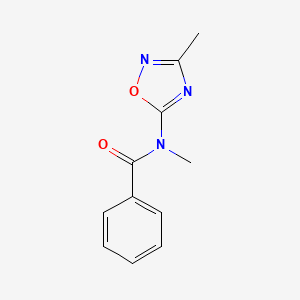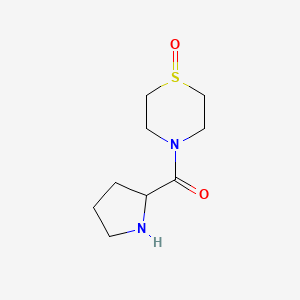
(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone is a compound that features a unique combination of a thiomorpholine ring and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone typically involves the reaction of a thiomorpholine derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of oxidizing agents to introduce the oxidothiomorpholino group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiomorpholine ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
科学的研究の応用
(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the behavior of thiomorpholine and pyrrolidine derivatives in biological systems.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of (1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring.
Thiomorpholine: Another related compound featuring a thiomorpholine ring.
Uniqueness
(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone is unique due to the combination of both thiomorpholine and pyrrolidine rings in its structure. This dual functionality provides distinct chemical and biological properties that are not observed in compounds containing only one of these rings.
特性
分子式 |
C9H16N2O2S |
|---|---|
分子量 |
216.30 g/mol |
IUPAC名 |
(1-oxo-1,4-thiazinan-4-yl)-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C9H16N2O2S/c12-9(8-2-1-3-10-8)11-4-6-14(13)7-5-11/h8,10H,1-7H2 |
InChIキー |
JOCBKIDJORSPSA-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C(=O)N2CCS(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


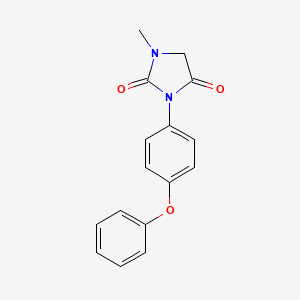

![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)
![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)
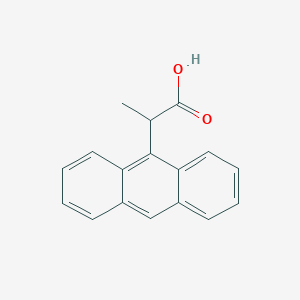
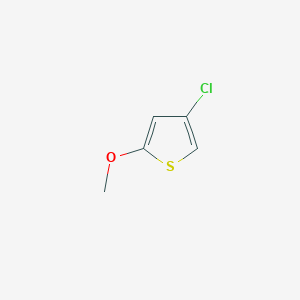
![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)
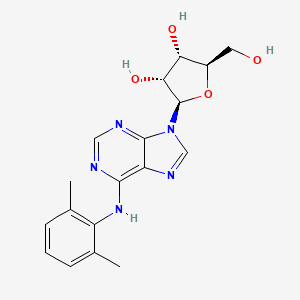
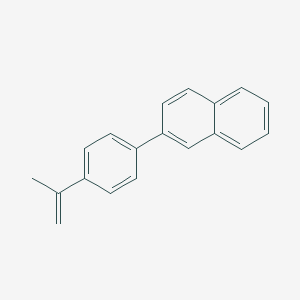
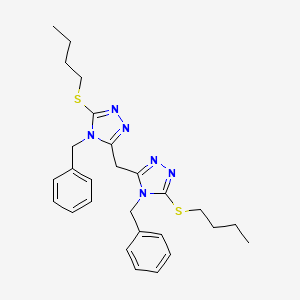
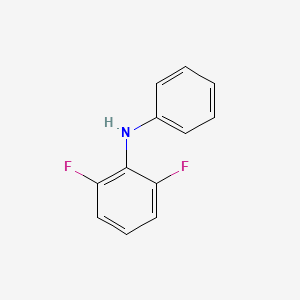
![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)
